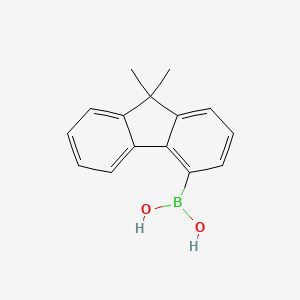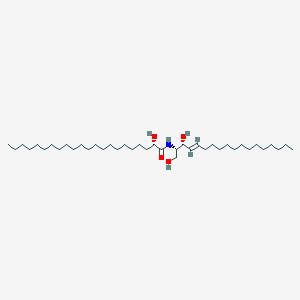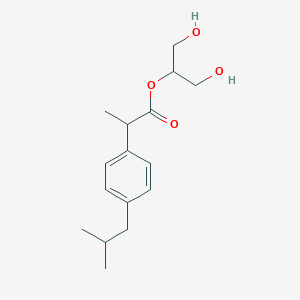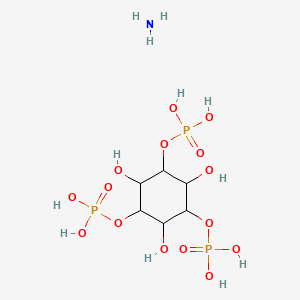![molecular formula C30H61NO2 B3093566 Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- CAS No. 1246298-40-7](/img/structure/B3093566.png)
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is a chemical compound with diverse applications in scientific research. It is also known as C12-dihydro-Ceramide . Its unique structure enables exploration of its role in various fields, from pharmaceuticals to materials science, making it a promising compound for innovative studies.
Molecular Structure Analysis
The molecular formula of “Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is C30H61NO3 . Its molecular weight is 483.81 . The compound’s structure includes a dodecanamide group attached to a hydroxymethylheptadecyl group .Physical And Chemical Properties Analysis
“Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional resources or experimental data.Applications De Recherche Scientifique
Food Contact Materials Safety : The substance N,N-bis(2-hydroxyethyl)dodecanamide, closely related to Dodecanamide, was evaluated by the EFSA for its safety in food contact materials. It was concluded that there is no safety concern for the consumer if its migration does not exceed 5 mg/kg of food (Flavourings, 2010).
Analytical Chemistry : A method was developed for the separation of N, N-bis (2-hydroxyethyl) dodecanamide in mixtures with dodecyl poly (oxyethylene) ethers using alumina column chromatography. This indicates its use in analytical chemistry for separation and analysis purposes (H. Yoshimura & T. Sugiyama, 1991).
Interfacial Tension Studies : The interfacial tension of solutions containing N,N-dialkyl amides, a group to which Dodecanamide belongs, has been measured. These studies help understand the behavior of such compounds at interfaces, which is crucial in various chemical processes (V. Vidyalakshmi et al., 2003).
Radiolysis in Organic Solution : Research on the radiolytic behavior of similar amides in n-dodecane shows its relevance in understanding chemical reactions under irradiation, which is important in nuclear chemistry and materials science (Y. Sugo et al., 2007).
Ceramide Trafficking Inhibitors : Studies on ceramide trafficking inhibitors, which include compounds structurally related to Dodecanamide, are significant in medicinal chemistry for the development of new therapeutic agents (Yoshitaka Nakamura et al., 2003).
Extraction of Uranium and Thorium : Dodecanamide derivatives have been used in the extraction of uranium and thorium from various media, highlighting its importance in nuclear fuel reprocessing and environmental remediation applications (Vikas Kumar et al., 2012).
Soot and Aromatic Species in Combustion : Studies on the combustion of n-dodecane and its impact on soot formation provide insights into combustion processes and air quality control (Hu Wang et al., 2014).
Mécanisme D'action
Mode of Action
It is known to be a type of ceramide , which are sphingolipids that play crucial roles in cellular signaling related to differentiation, proliferation, and apoptosis .
Biochemical Pathways
As a ceramide, this compound likely affects several biochemical pathways. Ceramides are known to be involved in a variety of cellular processes, including cell cycle arrest, apoptosis, cell senescence, cell migration and adhesion, and differentiation . The specific pathways affected by this compound would depend on its precise molecular structure and the cell types it interacts with.
Pharmacokinetics
As a ceramide, it is likely to be metabolized by enzymes in the sphingolipid metabolic pathway and excreted via the kidneys . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that ceramides are involved in . These could potentially include changes in cell proliferation, differentiation, and apoptosis, among others.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGYOBJTRPLKRT-URLMMPGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)



![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)



![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)

